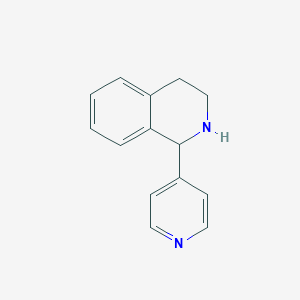

1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-4-13-11(3-1)7-10-16-14(13)12-5-8-15-9-6-12/h1-6,8-9,14,16H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKYAEYYDOTEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383123 | |

| Record name | 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

180272-43-9 | |

| Record name | 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a pyridine moiety at the C1 position modulates the compound's physicochemical properties and biological activity, making it a valuable target for synthetic chemists. This guide details robust synthetic strategies, including the widely employed Pictet-Spengler reaction, and provides a thorough discussion of the analytical techniques required for unambiguous structural elucidation and purity assessment.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of natural product chemistry and a highly sought-after scaffold in modern drug discovery.[3] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. THIQ derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[4][5]

The specific target of this guide, 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, incorporates a key pharmacophoric element—the pyridine ring. This nitrogen-containing heterocycle can participate in hydrogen bonding, metal coordination, and cation-π interactions, all of which are crucial for molecular recognition at biological receptors. The synthesis of this particular analog allows for the exploration of structure-activity relationships (SAR) in various therapeutic areas.

Synthetic Strategies: The Pictet-Spengler Reaction

The Pictet-Spengler reaction stands as the most elegant and widely utilized method for the construction of the tetrahydroisoquinoline core.[6] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to yield the cyclized product. For the synthesis of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, the logical precursors are 2-phenethylamine and pyridine-4-carboxaldehyde.

Mechanistic Rationale

The causality behind the Pictet-Spengler reaction lies in the acid-catalyzed formation of a highly electrophilic iminium ion intermediate. This intermediate then undergoes a ring-closing reaction with the electron-rich benzene ring of the phenethylamine moiety.

Caption: The Pictet-Spengler reaction pathway for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.

Materials:

-

2-Phenethylamine

-

Pyridine-4-carboxaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenethylamine (1.0 eq) in anhydrous dichloromethane.

-

Aldehyde Addition: To the stirred solution, add pyridine-4-carboxaldehyde (1.05 eq).

-

Acid Catalysis: Slowly add trifluoroacetic acid (2.0 eq) to the reaction mixture. The choice of a strong acid like TFA is crucial for the efficient formation of the reactive iminium ion.

-

Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Alternative Synthetic Route: The Bischler-Napieralski Reaction

An alternative and equally robust method for constructing the tetrahydroisoquinoline skeleton is the Bischler-Napieralski reaction.[7] This two-step sequence involves the acylation of a β-arylethylamine followed by an acid-catalyzed cyclization and subsequent reduction.

Mechanistic Overview

The process begins with the formation of an amide, N-(2-phenylethyl)isonicotinamide, from 2-phenethylamine and isonicotinoyl chloride. This amide is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃), to induce an intramolecular electrophilic aromatic substitution, yielding a 3,4-dihydroisoquinoline intermediate. The final step is the reduction of the imine functionality to afford the desired tetrahydroisoquinoline.

Caption: The Bischler-Napieralski reaction sequence for the synthesis of the target molecule.

Comprehensive Characterization

The unambiguous identification and purity assessment of the synthesized 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is paramount. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyridyl-H (α) | 8.5 - 8.7 | d | 2H | Protons ortho to the pyridine nitrogen |

| Pyridyl-H (β) | 7.2 - 7.4 | d | 2H | Protons meta to the pyridine nitrogen |

| Aromatic-H | 6.9 - 7.2 | m | 4H | Protons of the tetrahydroisoquinoline benzene ring |

| C1-H | 5.0 - 5.2 | s | 1H | Proton at the stereocenter |

| C3-H | 3.2 - 3.4 | t | 2H | Methylene protons adjacent to the nitrogen |

| C4-H | 2.8 - 3.0 | t | 2H | Methylene protons adjacent to the benzene ring |

| NH | 2.0 - 2.5 | br s | 1H | Amine proton |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Pyridyl-C (ipso) | 150 - 155 | Carbon attached to the THIQ ring |

| Pyridyl-C (α) | 148 - 152 | Carbons ortho to the pyridine nitrogen |

| Pyridyl-C (β) | 120 - 125 | Carbons meta to the pyridine nitrogen |

| Aromatic-C (quat) | 135 - 140 | Quaternary carbons of the THIQ benzene ring |

| Aromatic-C (CH) | 125 - 130 | Protonated carbons of the THIQ benzene ring |

| C1 | 60 - 65 | Carbon at the stereocenter |

| C3 | 45 - 50 | Methylene carbon adjacent to the nitrogen |

| C4 | 28 - 32 | Methylene carbon adjacent to the benzene ring |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Data:

-

Molecular Ion (M⁺): m/z = 210.1157 (for C₁₄H₁₄N₂)

-

Major Fragmentation Pathways:

-

Loss of the pyridyl group to give a fragment corresponding to the tetrahydroisoquinoline cation.

-

Retro-Diels-Alder fragmentation of the tetrahydroisoquinoline ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Expected Absorptions:

-

N-H stretch: 3300-3500 cm⁻¹ (broad)

-

C-H stretch (aromatic): 3000-3100 cm⁻¹

-

C-H stretch (aliphatic): 2850-2960 cm⁻¹

-

C=C and C=N stretch (aromatic): 1450-1600 cm⁻¹

Conclusion

This technical guide has detailed the synthesis and characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. The Pictet-Spengler reaction offers a direct and efficient route to this valuable heterocyclic compound. The provided protocols are robust and can be adapted for the synthesis of related analogs. The comprehensive characterization data serves as a benchmark for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the unambiguous identification and quality control of this important molecular scaffold.

References

- Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry.

- Harkat, H., Durand, G., & Alami, M. (2007). Recent advances in the synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines. Recent Patents on Anti-Cancer Drug Discovery, 2(2), 113-134.

- Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730.

- Chrzanowska, M., & Rózalska, M. D. (2003). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 103(8), 3341-3370.

- Kaur, H., & Kumar, V. (2019). Tetrahydroisoquinoline as a privileged scaffold in anticancer drug discovery. European Journal of Medicinal Chemistry, 178, 506-533.

- Wang, X., & de Meijere, A. (2004). The Bischler–Napieralski Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 535-546). John Wiley & Sons, Inc.

Sources

- 1. rsc.org [rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 6. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the critical role of physicochemical parameters in drug discovery and development, this document details the theoretical and practical considerations for characterizing this compound.[1][2][3][4][5] We delve into the core properties, including molecular structure, molecular weight, and predicted lipophilicity (logP). Furthermore, this guide presents detailed, field-proven experimental protocols for determining key absorption, distribution, metabolism, and excretion (ADME)-relevant properties: aqueous solubility, partition coefficient (logP), and acid dissociation constant (pKa). The causality behind experimental choices is explained to ensure methodological robustness and data integrity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the drug-like potential of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline and its analogs.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, with a significant portion of failures attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its interaction with the biological environment, profoundly influencing its pharmacokinetic and pharmacodynamic profile.[2][5] Properties such as solubility, lipophilicity, and ionization state are not merely academic data points; they are critical determinants of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4]

For a molecule like 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, which belongs to the important class of tetrahydroisoquinoline alkaloids known for their diverse biological activities, a thorough understanding of its physicochemical landscape is paramount.[6][7] The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have been explored for various therapeutic applications.[7][8][9][10][11] The introduction of a pyridine ring at the 1-position is expected to significantly influence the molecule's properties, particularly its basicity and solubility, which in turn can impact its target engagement and overall in vivo behavior.[6]

This guide, therefore, aims to provide a robust framework for the systematic evaluation of the physicochemical properties of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, enabling researchers to make informed decisions in the early stages of drug development.

Core Physicochemical Profile

Chemical Structure:

Table 1: Core Physicochemical Properties

| Property | Value (1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline) | Value (1,2,3,4-Tetrahydroisoquinoline - Parent Scaffold) | Data Source |

| Molecular Formula | C₁₄H₁₄N₂ | C₉H₁₁N | PubChem[12] |

| Molecular Weight | 210.27 g/mol | 133.19 g/mol | PubChem[13], NIST[14] |

| Predicted logP | 2.5 | 1.31 - 1.6 | PubChem (Computed)[13], FooDB (ALOGPS)[15] |

| pKa (Strongest Basic) | Not available | 9.36 | FooDB (ChemAxon)[15] |

| Aqueous Solubility | Not available | 20 g/L at 20°C | ChemBK[16], ChemicalBook[17] |

Note: The predicted logP for the positional isomer 2-(Pyridin-4-yl)-1,2,3,4-tetrahydro-isoquinoline is 2.5.[13]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of aqueous solubility, partition coefficient (logP), and acid dissociation constant (pKa). These protocols are designed to be robust and are widely accepted in the pharmaceutical industry.

Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

Scientific Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[18] It measures the equilibrium concentration of a compound in a saturated solution, providing a definitive value for its intrinsic solubility. This is crucial for predicting oral absorption and ensuring that the compound can be formulated for in vivo studies. The use of phosphate-buffered saline (PBS) at pH 7.4 is intended to mimic physiological conditions.[19]

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline to a glass vial. The excess is crucial to ensure that an equilibrium between the solid and dissolved states is achieved.

-

Add a known volume of phosphate-buffered saline (PBS) at pH 7.4.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After incubation, visually confirm the presence of undissolved solid.

-

Separate the saturated solution from the excess solid by centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm filter (e.g., PVDF). This step is critical to remove any fine particulates that could falsely elevate the measured concentration.

-

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable solvent (e.g., DMSO/water mixture).

-

Analyze the filtered supernatant and the calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[19][21]

-

The concentration of the compound in the supernatant, which represents its solubility, is determined by interpolating its peak area from the calibration curve.

-

Determination of the Partition Coefficient (logP)

Scientific Rationale: The partition coefficient (logP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an immiscible organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[22] LogP is a key predictor of a drug's ability to cross cell membranes and its potential for off-target binding.[3] The shake-flask method remains the benchmark for accurate logP determination.[23]

Experimental Workflow:

Caption: Workflow for logP Determination via Shake-Flask Method.

Detailed Protocol:

-

System Preparation:

-

Pre-saturate n-octanol with water and water (or a suitable buffer) with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.[24]

-

-

Partitioning:

-

Add a known amount of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline to a vial containing a defined volume ratio of the pre-saturated n-octanol and aqueous phases (e.g., 1:1).

-

Agitate the mixture for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[25]

-

-

Phase Separation:

-

Centrifuge the vial to ensure a clean separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS.[24][25]

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[22]

-

Determination of the Acid Dissociation Constant (pKa)

Scientific Rationale: The acid dissociation constant (pKa) indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH.[26] For 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, which contains two basic nitrogen atoms (one on the pyridine ring and one in the tetrahydroisoquinoline core), determining the pKa values is essential for understanding its solubility, membrane permeability, and potential for ionic interactions with biological targets. Potentiometric titration is a highly accurate method for pKa determination.[27]

Experimental Workflow:

Caption: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO may be used, though this can affect the pKa value.[28]

-

-

Titration:

-

Calibrate a pH meter using standard buffers.

-

Immerse the calibrated pH electrode in the sample solution.

-

Titrate the solution by adding small, precise increments of a standardized strong acid (e.g., 0.1 M HCl).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. For a molecule with multiple basic centers, multiple inflection points may be observed.

-

Alternatively, the pKa can be determined from the inflection point of a sigmoid curve when plotting a measured parameter (like chemical shift in NMR) against pH.[26][29]

-

Conclusion

The physicochemical properties of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline are fundamental to its potential as a drug candidate. This guide has outlined the core properties and provided detailed, robust protocols for the experimental determination of its aqueous solubility, lipophilicity (logP), and acid-base characteristics (pKa). By adhering to these methodologies, researchers can generate high-quality, reproducible data that is essential for guiding lead optimization, understanding structure-activity relationships, and ultimately, increasing the probability of success in the complex process of drug discovery and development.[1][3]

References

- Importance of Physicochemical Properties In Drug Discovery. (2015). [Source not further specified]

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). [Source not further specified]

- Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- What are the physicochemical properties of drug? (2023). LookChem.

- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.

- Compound solubility measurements for early drug discovery. (2022).

- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.

- Solubility estimation and rapid structural characterization of small molecule drugs in polymers. (n.d.). Purdue e-Pubs.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (n.d.). Agilent.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018). [Source not further specified]

- 1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). [Source not further specified]

- Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). [Source not further specified]

- 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4. (n.d.). Sigma-Aldrich.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). [Source not further specified]

- Tetrahydroisoquinoline. (2024). ChemBK.

- 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4. (2025). ChemicalBook.

- 1,2,3,4-tetrahydroisoquinoline. (2025).

- Development of Methods for the Determin

- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- (1S)-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline. (2025). PubChem.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI.

- 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline. (n.d.). PubChem.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023).

- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.

- Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. (n.d.). SYNFORM - Thieme Chemistry.

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- Accurate pKa determination for a heterogeneous group of organic molecules. (2004). PubMed.

- PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025).

- Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). the NIST WebBook.

- Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096). (2011). FooDB.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. fiveable.me [fiveable.me]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM - Thieme Chemistry [thieme.de]

- 12. (1S)-1-pyridin-4-yl-1,2,3,4-tetrahydroisoquinoline | C14H14N2 | CID 693087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Pyridin-4-yl-1,2,3,4-tetrahydro-isoquinoline | C14H14N2 | CID 9877750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 15. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]

- 16. chembk.com [chembk.com]

- 17. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. lifechemicals.com [lifechemicals.com]

- 20. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 21. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]

- 22. acdlabs.com [acdlabs.com]

- 23. encyclopedia.pub [encyclopedia.pub]

- 24. agilent.com [agilent.com]

- 25. enamine.net [enamine.net]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Modeling of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Interactions with Phosphoinositide 3-Kinase Alpha (PI3Kα)

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, a representative member of this class, against the well-validated oncological target, Phosphoinositide 3-Kinase alpha (PI3Kα). While direct experimental data for this specific ligand-target interaction is nascent, the chemical architecture, particularly the inclusion of a pyridine moiety, aligns with established pharmacophoric features of known kinase inhibitors. This document serves as a field-proven playbook, detailing the strategic rationale and step-by-step protocols for target validation, pharmacophore modeling, molecular docking, and molecular dynamics simulations to rigorously evaluate this hypothesis and predict the molecular interactions underpinning potential inhibitory activity.

Introduction: The Rationale for Investigating 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline as a PI3Kα Ligand

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making its components, particularly PI3Kα, highly attractive targets for therapeutic intervention.[4][5] The kinase domain of PI3Kα shares structural homology with other kinases, and its ATP-binding pocket is a well-characterized site for small molecule inhibition.[6] Numerous PI3K inhibitors feature heterocyclic scaffolds, and the convergence of the THIQ core with a pyridine ring in our molecule of interest presents a compelling starting point for computational investigation. This guide will, therefore, proceed under the working hypothesis that 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a putative inhibitor of PI3Kα.

The Computational Workflow: A Multi-Pillar Approach to Ligand-Target Interaction Modeling

Our in silico investigation is structured as a multi-step workflow, designed to progressively refine our understanding of the potential interaction between 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline and PI3Kα. Each step builds upon the last, providing a self-validating system for assessing the credibility of our initial hypothesis.

Phase 1: Meticulous Preparation of Target and Ligand

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This initial phase is critical for ensuring the chemical and structural accuracy of both the PI3Kα receptor and the 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline ligand.

Target Selection and Preparation

Causality Behind Experimental Choices: The selection of a high-quality, relevant crystal structure is paramount. We will utilize the crystal structure of PI3Kα in complex with a known inhibitor (PDB ID: 5XGH) as our starting point.[7] This choice is deliberate; the presence of a co-crystallized ligand provides an invaluable reference for the conformation of the active site and allows for the validation of our docking protocol.

Experimental Protocol: Receptor Preparation

-

Structure Acquisition: Download the PDB file for 5XGH from the RCSB Protein Data Bank.

-

Initial Cleaning: Remove all non-essential molecules, including water, co-solvents, and any non-interacting ions. The co-crystallized inhibitor should also be removed at this stage and saved separately for docking validation.

-

Protonation and Chain Repair: Utilize a protein preparation wizard (e.g., in Schrödinger Maestro, MOE, or UCSF Chimera) to add hydrogens, assign correct bond orders, fill in missing side chains or loops, and optimize the hydrogen-bonding network. This step is crucial for accurately modeling electrostatic interactions.

-

Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes introduced during the preparation process. The restraints are important to prevent significant deviation from the experimentally determined crystal structure.

Ligand Preparation

Causality Behind Experimental Choices: The 2D structure of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline must be converted to a low-energy 3D conformation that accurately represents its geometry and charge distribution.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline in a molecular editor and convert it to a 3D structure.

-

Protonation and Tautomeric States: Generate possible ionization and tautomeric states at a physiological pH (e.g., 7.4 ± 0.5). This is critical for correctly modeling hydrogen bonding.

-

Energy Minimization: Perform a thorough energy minimization of the 3D ligand structure using a suitable force field (e.g., OPLS3e, MMFF94). This ensures that the starting conformation for docking is energetically favorable.

Phase 2: Pharmacophore-Guided Docking and Pose Prediction

This phase aims to predict the most likely binding mode of our ligand within the PI3Kα active site and to obtain a preliminary estimate of its binding affinity.

Pharmacophore Modeling

Causality Behind Experimental Choices: A pharmacophore model represents the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity.[8][9][10] Developing a pharmacophore based on known PI3Kα inhibitors provides a set of criteria to evaluate the plausibility of our docking results.

Experimental Protocol: Pharmacophore Generation

-

Ligand Set Collection: Gather a set of diverse, known PI3Kα inhibitors with a range of activities.

-

Feature Identification: Align the inhibitors and identify common chemical features. This can be done using ligand-based or structure-based approaches. Given our high-quality crystal structure, a structure-based approach is preferable.

-

Model Generation: Generate a pharmacophore hypothesis that encapsulates these key features. A typical pharmacophore for a PI3Kα inhibitor includes hydrogen bond acceptors, donors, and hydrophobic/aromatic features.[8][11]

Molecular Docking

Causality Behind Experimental Choices: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] The goal is to find the pose of the ligand that has the lowest free energy of binding.

Experimental Protocol: Molecular Docking

-

Grid Generation: Define a docking grid box that encompasses the ATP-binding site of PI3Kα. The co-crystallized ligand from the PDB structure is an excellent guide for positioning and sizing this grid.

-

Docking Protocol Validation: As a critical self-validating step, re-dock the co-crystallized ligand into the prepared receptor. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD) (< 2.0 Å).

-

Ligand Docking: Dock 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline into the validated grid using a docking program such as Glide, AutoDock, or GOLD.[13][14]

-

Pose Analysis and Scoring: Analyze the resulting docking poses. The poses are ranked by a scoring function that estimates the binding affinity. The top-scoring poses should be visually inspected for sensible interactions with key active site residues and for agreement with the generated pharmacophore model.

| Key PI3Kα Active Site Residues | Potential Interaction Type |

| Val851 | Hinge-binding (backbone H-bond) |

| Met922 | Hydrophobic interaction |

| Trp780 | π-π stacking |

| Lys802 | Salt bridge/H-bond |

| Asp933 | H-bond with catalytic loop |

Phase 3: Dynamic Validation with Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both molecules and the presence of solvent.[15][16][17]

Causality Behind Experimental Choices: MD simulations are essential for assessing the stability of the predicted binding pose from docking. If a ligand is a good binder, its docked pose should remain stable within the binding pocket throughout the simulation.

Experimental Protocol: MD Simulation

-

System Setup: Place the top-scoring docked complex into a periodic box of explicit water molecules (e.g., TIP3P). Add counter-ions to neutralize the system's charge.

-

Force Field Assignment: Assign a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (e.g., using GAFF or a similar generalized force field).

-

Equilibration: Perform a series of equilibration steps to gradually heat the system to physiological temperature (300 K) and adjust the pressure, allowing the water molecules and protein side chains to relax around the ligand.

-

Production Run: Run a production MD simulation for a duration sufficient to observe the stability of the complex (typically 100-200 nanoseconds for initial assessments).

-

Trajectory Analysis: Analyze the resulting trajectory for:

-

RMSD: The RMSD of the ligand and protein backbone over time. A stable RMSD for the ligand indicates it is not dissociating from the binding site.

-

RMSF (Root Mean Square Fluctuation): The fluctuation of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding.

-

Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts between the ligand and protein throughout the simulation.

-

Phase 4: Binding Free Energy Calculation and Interpretation

The final step is to obtain a more quantitative estimate of the binding affinity using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

Causality Behind Experimental Choices: MM/GBSA is a popular method for estimating the free energy of binding from MD simulation snapshots. It provides a more accurate prediction than docking scores by incorporating solvation effects and entropic contributions.

Experimental Protocol: MM/GBSA Calculation

-

Snapshot Extraction: Extract a series of snapshots from the stable portion of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Generalized Born model), and the non-polar solvation energy (based on the solvent-accessible surface area).

-

Binding Free Energy Calculation: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the free receptor and ligand from the free energy of the complex.

Interpreting the Results: A negative ΔG_bind indicates a favorable binding interaction. By comparing the calculated binding free energy of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline with that of known PI3Kα inhibitors, we can make a more informed prediction of its potential potency.

Conclusion and Future Directions

This in-depth technical guide outlines a robust and self-validating computational workflow to investigate the interaction of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline with the PI3Kα kinase. By systematically progressing from static docking to dynamic simulations and free energy calculations, researchers can build a strong, data-driven hypothesis for the molecule's potential as a PI3Kα inhibitor. The insights gained from this in silico analysis, particularly the predicted binding mode and key interacting residues, can provide a solid foundation for subsequent experimental validation and guide the rational design of more potent analogs.

References

-

Pharmacophore models generation by catalyst and phase consensus-based virtual screening protocol against PI3Ka inhibitors. (n.d.). Taylor & Francis. [Link]

-

Receptor-based pharmacophore model generation of PI3KΑ and inhibitor complex. (n.d.). ResearchGate. [Link]

-

The pharmacophore model of PI3Kα inhibitor with compounds 1 (green color) and 2 (blue color). (n.d.). ResearchGate. [Link]

-

Knapp, M. S., & Tang, J. (2022). PI3K alpha in complex with an inhibitor. RCSB PDB. [Link]

-

Yang, X., et al. (2018). Crystal structure of PI3K complex with an inhibitor. RCSB PDB. [Link]

-

Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations. (2024). National Institutes of Health. [Link]

-

Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). National Center for Biotechnology Information. [Link]

-

Molecular Dynamics Simulations to Investigate the Binding Mode of the Natural Product Liphagal with Phosphoinositide 3-Kinase α. (n.d.). MDPI. [Link]

-

Crystal structure of PI3K alpha with PI3K delta inhibitor. (2016). RCSB PDB. [Link]

-

PI3Kα inhibitor pharmacophore model with (1) and (2) depicted in green and orange color, respectively. (n.d.). ResearchGate. [Link]

-

Crystal structure of PI3K-alpha in complex with compound 30. (2022). RCSB PDB. [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (2022). National Institutes of Health. [Link]

-

Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing. [Link]

-

MD simulation for the 6943–PI3Kα complex (PDB ID: 4JPS). (n.d.). ResearchGate. [Link]

-

Molecular dynamics simulation of PI3KCG complexed with CB-006-3. (n.d.). ResearchGate. [Link]

-

Molecular Dynamic Simulation and an Inhibitor Prediction of PI3K. (n.d.). Prime Scholars. [Link]

-

Rational drug design from phosphatidylinositol 3-kinase-α inhibitors through molecular docking and 3D-QSAR methodologies for cancer immunotherapy. (n.d.). AccScience Publishing. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Taylor & Francis Online. [Link]

-

Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases. (n.d.). National Institutes of Health. [Link]

-

Combinatorial and fragment-based in silico design of PI3K-alpha natural hybrid antagonists for breast cancer therapeutics. (n.d.). Open Exploration Publishing. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021). ResearchGate. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. (2021). PubMed. [Link]

-

Definition of PI3K/mTOR inhibitor LY3023414. (n.d.). National Cancer Institute. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (n.d.). National Institutes of Health. [Link]

-

Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. (2010). PubMed Central. [Link]

-

Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PubMed Central. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of phytomolecules as isoform and mutation specific PI3K-α inhibitor for protection against breast cancer using e-pharmacophore modeling and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Docking Studies on Isoform-Specific Inhibition of Phosphoinositide-3-Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Combinatorial and fragment-based in silico design of PI3K-alpha natural hybrid antagonists for breast cancer therapeutics [explorationpub.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] The introduction of a pyridinyl substituent at the 1-position of the THIQ ring system has emerged as a promising strategy in the design of novel therapeutic agents, particularly in the development of specific enzyme and receptor inhibitors. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline analogs. We will explore the synthetic strategies for accessing this chemical space, dissect the intricate relationships between structural modifications and biological activity, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Therapeutic Potential of the 1-(Pyridin-4-yl)-THIQ Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a recurring motif in a multitude of biologically active molecules, including alkaloids and clinically approved drugs.[1][3] Its rigid, three-dimensional structure provides a well-defined framework for the precise orientation of functional groups, enabling high-affinity interactions with biological targets. The incorporation of a pyridin-4-yl moiety at the C1 position introduces a key hydrogen bond acceptor and a versatile handle for further chemical modification, significantly influencing the pharmacokinetic and pharmacodynamic properties of the resulting analogs.

Derivatives of the broader THIQ class have demonstrated a remarkable range of pharmacological effects, including anticancer, antibacterial, antiviral, and neuroprotective activities.[1][4][5][6] The specific introduction of a pyridinyl group has been explored in the context of various targets, with a notable example being the development of antagonists for the CXCR4 receptor, a key player in cancer metastasis and inflammation.[7] A comprehensive understanding of the SAR of this particular subclass is therefore crucial for the rational design of potent and selective drug candidates.

Synthetic Strategies for 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline Analogs

The construction of the 1-(pyridin-4-yl)-THIQ scaffold can be achieved through several established synthetic methodologies. The choice of a specific route is often dictated by the desired substitution patterns on both the THIQ and pyridine rings.

Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis

The Pictet-Spengler reaction is a classic and highly versatile method for the synthesis of tetrahydroisoquinolines.[1] This acid-catalyzed condensation of a β-phenylethylamine with an aldehyde or ketone proceeds through an initial Schiff base formation, followed by an intramolecular electrophilic substitution to furnish the cyclized product.

For the synthesis of 1-(pyridin-4-yl)-THIQ analogs, a substituted β-phenylethylamine is reacted with pyridine-4-carboxaldehyde. This approach allows for the introduction of a wide variety of substituents on the aromatic ring of the THIQ core by starting with appropriately substituted phenylethylamines.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

-

To a solution of the substituted β-phenylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) is added pyridine-4-carboxaldehyde (1.1 eq).

-

A catalytic amount of an acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) is added to the reaction mixture.

-

The reaction is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline analog.

Caption: Pictet-Spengler reaction for 1-(Pyridin-4-yl)-THIQ synthesis.

Bischler-Napieralski Reaction and Subsequent Reduction

An alternative and widely used approach is the Bischler-Napieralski reaction. This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent (e.g., POCl₃, P₂O₅) to form a 3,4-dihydroisoquinoline intermediate. This intermediate is then reduced to the corresponding tetrahydroisoquinoline. To generate 1-(pyridin-4-yl)-THIQ analogs, the starting β-phenylethylamine is first acylated with isonicotinoyl chloride.

Experimental Protocol: Bischler-Napieralski/Reduction Sequence

Step 1: Acylation

-

To a solution of the substituted β-phenylethylamine (1.0 eq) and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., dichloromethane) at 0 °C is added isonicotinoyl chloride (1.1 eq) dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-acyl-β-phenylethylamine.

Step 2: Cyclization (Bischler-Napieralski)

-

The crude amide from Step 1 is dissolved in a suitable solvent (e.g., acetonitrile, toluene).

-

A dehydrating agent such as phosphorus oxychloride (POCl₃) (2.0-5.0 eq) is added, and the mixture is heated to reflux until the reaction is complete.

-

The reaction mixture is cooled and carefully poured into a mixture of ice and aqueous ammonia to neutralize the excess acid.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

Step 3: Reduction

-

The crude 3,4-dihydroisoquinoline intermediate is dissolved in a suitable solvent (e.g., methanol, ethanol).

-

A reducing agent such as sodium borohydride (NaBH₄) (2.0-4.0 eq) is added portion-wise at 0 °C.

-

The reaction is stirred at room temperature until completion.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Caption: Bischler-Napieralski/Reduction workflow for 1-(Pyridin-4-yl)-THIQ synthesis.

Structure-Activity Relationship (SAR) of 1-(Pyridin-4-yl)-THIQ Analogs

The biological activity of 1-(pyridin-4-yl)-THIQ analogs can be finely tuned by strategic modifications at several key positions of the scaffold. The following sections will dissect the SAR based on available literature, with a focus on general principles and a specific case study.

The Core Pharmacophore

The 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline core constitutes the fundamental pharmacophore. The relative orientation of the THIQ nitrogen, the pyridine nitrogen, and the aromatic ring of the THIQ system is critical for binding to many biological targets. The basicity of the THIQ nitrogen (pKa ~8-9) and the pyridine nitrogen (pKa ~5-6) allows for potential ionic interactions and hydrogen bonding with acidic residues in a protein's active site.

Caption: Key pharmacophoric features of the 1-(Pyridin-4-yl)-THIQ scaffold.

SAR Case Study: CXCR4 Antagonists

Research into CXCR4 antagonists has provided valuable insights into the SAR of pyridine-containing THIQ analogs.[7] While the published work focuses on 2-(aminomethyl)pyridine analogs, the findings can be extrapolated to inform the design of 1-(pyridin-4-yl)-THIQ derivatives.

Table 1: SAR Summary of Pyridine-Containing THIQ Analogs as CXCR4 Antagonists

| Position of Modification | Structural Change | Effect on Activity | Rationale |

| Pyridine Ring | Unsubstituted Pyridine | Baseline Activity | Provides essential H-bonding and/or pi-stacking interactions. |

| Methyl Substitution | Generally decreased activity | Steric hindrance may disrupt optimal binding in the receptor pocket. | |

| Halogen Substitution | Variable | Can modulate electronic properties and provide additional interactions. | |

| THIQ Ring (Aromatic) | Methoxy/Hydroxy Groups | Often enhances activity | Can form additional hydrogen bonds with the target protein. |

| Halogen Substitution | Variable | Influences lipophilicity and can form halogen bonds. | |

| THIQ Nitrogen (N2) | Small Alkyl Groups | Tolerated or slightly beneficial | Can fill small hydrophobic pockets. |

| Bulky Substituents | Generally detrimental | Can lead to steric clashes within the binding site. |

Note: This table is a qualitative summary based on general principles and extrapolated data from related compound series.

Key SAR Insights for CXCR4 Antagonism:

-

The Pyridine Nitrogen is Crucial: The basic nitrogen of the pyridine ring is a key interaction point. Its position (e.g., 2-, 3-, or 4-pyridyl) can significantly impact potency, suggesting a specific directional hydrogen bond is required for high-affinity binding.[8]

-

Substitution on the Pyridine Ring: In the context of CXCR4 antagonists, unsubstituted or minimally substituted pyridine rings are often preferred.[7] Bulky substituents can lead to a loss of potency, likely due to steric hindrance.

-

Modifications on the THIQ Aromatic Ring: Substituents at the 6- and 7-positions of the THIQ ring, such as methoxy or hydroxy groups, are common in biologically active analogs and can enhance binding through additional hydrogen bonds.

-

The N2 Position of the THIQ Ring: The nitrogen at the 2-position of the THIQ core is another critical point for modification. Small, lipophilic groups are often well-tolerated, while larger, more polar substituents can be detrimental to activity.

Future Perspectives and Drug Design Strategies

The 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. Future drug design efforts can be guided by the following principles:

-

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design analogs with improved binding affinity and selectivity. Docking studies can help rationalize observed SAR and predict the activity of novel compounds.

-

Fragment-Based Drug Design (FBDD): The 1-(pyridin-4-yl)-THIQ scaffold can be considered as a starting fragment that can be grown or linked with other fragments to enhance potency.

-

Pharmacophore Modeling: In the absence of a target structure, pharmacophore models can be generated based on a set of known active compounds to guide the design of new analogs with similar activity profiles.

-

Exploring Diverse Biological Targets: While this guide has touched upon CXCR4 antagonists, the versatile nature of the 1-(pyridin-4-yl)-THIQ scaffold warrants its exploration against a wider range of biological targets, including kinases, proteases, and other GPCRs.

Conclusion

The 1-(pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline scaffold represents a valuable starting point for the development of novel, potent, and selective modulators of various biological targets. A thorough understanding of the synthetic methodologies and the intricate structure-activity relationships is paramount for the successful design of new drug candidates. This technical guide has provided a comprehensive overview of the current knowledge in this area, offering a solid foundation for researchers to build upon in their quest for new and improved therapeutics.

References

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254–12287. [Link]

-

Humphries, P. S., Benbow, J. W., Bonin, P. D., Boyer, D., Doran, S. D., Frisbie, R. K., Piotrowski, D. W., Balan, G., Bechle, B. M., Conn, E. L., Dirico, K. J., Oliver, R. M., Soeller, W. C., Southers, J. A., & Yang, X. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & Medicinal Chemistry Letters, 19(9), 2400–2403. [Link]

-

Thakur, C., Tye, H., & Sil, D. (2012). Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase. National Center for Biotechnology Information. [Link]

-

Liao, Y., Guo, Y., Li, S., Wang, L., Tang, Y., Li, T., Chen, W., Zhong, G., & Song, G. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1188–1193. [Link]

-

Miller, E. J., Jecs, E., Truax, V. M., Katz, B. P., & Wilson, R. J. (2017). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. ACS Medicinal Chemistry Letters, 8(10), 1055–1060. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]

-

Noel, R., Song, X., Shin, Y., Banerjee, S., Kojetin, D., Lin, L., Ruiz, C. H., Cameron, M. D., Burris, T. P., & Kamenecka, T. M. (2012). Synthesis and SAR of tetrahydroisoquinolines as Rev-erbα agonists. Bioorganic & Medicinal Chemistry Letters, 22(11), 3739–3742. [Link]

-

Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing. (n.d.). ResearchGate. [Link]

-

Selected 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated as beta-adreno-receptor agents. (1996). Pharmazie, 51(6), 397-9. [Link]

-

Flynn, D. L., Barta, T. E., & Rich, D. H. (2010). Discovery of Tetrahydroisoquinoline (THIQ) Derivatives as Potent and Orally Bioavailable LFA-1/ICAM-1 Antagonists. Bioorganic & Medicinal Chemistry Letters, 20(17), 5036-5039. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Expert Opinion on Drug Discovery, 16(10), 1119-1147. [Link]

-

Osolodkin, D. I., Palyulin, V. A., & Zefirov, N. S. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(2), 4-22. [Link]

-

Di Pietro, O., D'urso, G., & Chimirri, A. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(23), 10043-10055. [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies. RSC Advances, 11(20), 12254-12287. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of tetrahydroisoquinoline (THIQ) derivatives as potent and orally bioavailable LFA-1/ICAM-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs - biological activities and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: An In-Depth Technical Guide

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] The introduction of an aryl or heteroaryl substituent at the C1 position can significantly influence the pharmacological profile of the THIQ core, making compounds like 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline (Molecular Formula: C₁₄H₁₄N₂, Molecular Weight: 210.27 g/mol ) compelling targets for drug discovery programs.

Robust and unambiguous structural confirmation is the bedrock of any chemical research, particularly in drug development where molecular identity is directly linked to function and safety. This guide provides a detailed exploration of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the structural elucidation of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode, as the two nitrogen atoms in the structure are basic and readily accept a proton.

-

Analysis: Infuse the sample solution directly into the ESI source. Acquire the full scan mass spectrum, typically over a range of m/z 50-500.

-

Tandem MS (MS/MS): For fragmentation analysis, select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a product ion spectrum.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 211.12 | Protonated molecular ion (C₁₄H₁₅N₂⁺). Confirms the molecular weight of the compound (210.27 Da). |

| [M-H]⁻ | 209.11 | Deprotonated molecular ion (in negative mode). |

| Fragment 1 | 132.08 | Resulting from the cleavage of the C1-C(pyridyl) bond, representing the protonated tetrahydroisoquinoline fragment. |

| Fragment 2 | 79.04 | Resulting from the cleavage of the C1-C(pyridyl) bond, representing the protonated pyridine fragment. |

Interpretation and Fragmentation Pathway

The ESI mass spectrum in positive mode is predicted to show a prominent base peak corresponding to the protonated molecular ion, [M+H]⁺, at m/z 211.12. This immediately confirms the molecular weight of the target compound.

The most logical and energetically favorable fragmentation pathway in a tandem MS experiment (CID of m/z 211.12) involves the cleavage of the benzylic C1-C(pyridyl) bond. This bond is activated by its position adjacent to both the phenyl ring and the secondary amine. This cleavage, known as benzylic cleavage, is a common fragmentation route for such structures. The fragmentation can result in the charge being retained on either of the two resulting fragments, leading to two primary product ions.

Caption: Predicted ESI-MS/MS fragmentation of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3320 | Medium, Sharp | N-H stretch (secondary amine) |

| 3100-3000 | Medium | Aromatic C-H stretch (pyridine and benzene rings) |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₂ groups in THIQ ring) |

| ~1600, ~1500 | Strong, Sharp | C=C and C=N ring stretching (pyridine and benzene rings) |

| ~1450 | Medium | CH₂ scissoring |

| ~1200 | Medium | C-N stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum

The IR spectrum provides a clear fingerprint of the molecule's functional groups. The presence of a sharp absorption band around 3320 cm⁻¹ is a key indicator of the N-H stretch from the secondary amine in the tetrahydroisoquinoline ring. The region between 3100-3000 cm⁻¹ will contain multiple peaks corresponding to the C-H stretching vibrations of the two aromatic rings (benzene and pyridine). Just below this, the peaks between 2950-2850 cm⁻¹ confirm the presence of the saturated aliphatic CH₂ groups. The aromatic region is further characterized by strong, sharp absorptions around 1600 and 1500 cm⁻¹, which are characteristic of C=C and C=N bond stretching within the aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons for unambiguous assignments.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Note: Chemical shifts (δ) are predicted and may vary slightly based on solvent and concentration.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | d | 2H | H-2', H-6' | Protons α to the pyridine nitrogen are strongly deshielded. |

| ~7.30 | d | 2H | H-3', H-5' | Protons β to the pyridine nitrogen. |

| 7.10-7.25 | m | 4H | H-5, H-6, H-7, H-8 | Aromatic protons of the tetrahydroisoquinoline benzene ring. |

| ~5.10 | s | 1H | H-1 | Benzylic proton, deshielded by two adjacent aromatic rings. |

| 3.20-3.40 | m | 1H | H-3 (axial) | Aliphatic proton adjacent to the nitrogen. |

| 2.90-3.10 | m | 1H | H-3 (equatorial) | Aliphatic proton adjacent to the nitrogen. |

| 2.75-2.90 | m | 2H | H-4 | Aliphatic protons adjacent to the benzene ring. |

| ~2.10 | br s | 1H | N-H | Exchangeable proton; may be broad and its position is concentration-dependent. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.0 | C-2', C-6' | Carbons α to the pyridine nitrogen are strongly deshielded. |

| ~148.0 | C-4' | Quaternary carbon of the pyridine ring attached to the THIQ core. |

| ~137.0 | C-4a | Quaternary carbon of the THIQ ring. |

| ~134.5 | C-8a | Quaternary carbon of the THIQ ring. |

| 126.0-129.0 | C-5, C-6, C-7, C-8 | Aromatic carbons of the THIQ benzene ring. |

| ~121.5 | C-3', C-5' | Carbons β to the pyridine nitrogen. |

| ~62.0 | C-1 | Benzylic carbon, shifted downfield by two aromatic rings. |

| ~47.0 | C-3 | Aliphatic carbon adjacent to nitrogen. |

| ~29.0 | C-4 | Aliphatic carbon adjacent to the benzene ring. |

Interpretation and Structural Confirmation with 2D NMR

The ¹H NMR spectrum is expected to be highly informative. The characteristic downfield doublet at ~8.60 ppm for two protons is a definitive signal for the protons on the pyridine ring adjacent to the nitrogen. The singlet at ~5.10 ppm is crucial for identifying the proton at the C1 chiral center.

A COSY spectrum would confirm the connectivity within the aliphatic spin system of the THIQ ring. It would show correlations between the H-3 and H-4 protons. An HSQC spectrum would provide the definitive link between each proton and its directly attached carbon, confirming the assignments listed in the tables above. For instance, the proton at δ ~5.10 (H-1) would correlate with the carbon at δ ~62.0 (C-1).

Caption: Predicted key 2D NMR correlations for structural assignment.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous confirmation.

-

MS confirms the molecular formula (C₁₄H₁₄N₂) by providing the exact mass of the protonated molecule ([M+H]⁺ at m/z 211.12).

-

IR confirms the presence of key functional groups : a secondary amine (N-H stretch), aromatic rings (C-H and C=C stretches), and aliphatic chains (C-H stretches).

-

NMR provides the complete carbon-hydrogen framework :

-

¹H NMR shows the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR reveals the number of distinct carbon atoms and their electronic environment.

-

2D NMR experiments would definitively connect the entire spin system, leaving no doubt as to the final structure.

-

The predicted data from these three techniques converge to unequivocally support the structure of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline.

References

-

Faheem, F., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 877-893. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline: A Technical Guide to Target Identification and Validation

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of bioactive natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, including antitumor, neuroprotective, antimicrobial, and cardiovascular effects.[3] This technical guide focuses on a specific, yet underexplored, derivative: 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline. By dissecting the known biological landscape of the core THIQ structure and considering the electronic and structural contributions of the pyridin-4-yl substituent, we aim to illuminate high-potential therapeutic targets for this compound. This document will serve as a roadmap for researchers, scientists, and drug development professionals, providing a theoretical framework and actionable experimental protocols to investigate and validate these targets.

The Tetrahydroisoquinoline Core: A Foundation of Diverse Bioactivity

The THIQ nucleus is a versatile structural motif capable of interacting with a wide array of biological targets. This versatility stems from its rigid, yet three-dimensional, conformation, which allows for precise orientation of substituents to engage with protein binding pockets. An extensive body of research has established the THIQ scaffold as a key pharmacophore for various therapeutic areas.

Table 1: Established Biological Activities of Tetrahydroisoquinoline (THIQ) Derivatives

| Therapeutic Area | Documented Biological Activities & Targets |

| Oncology | Antitumor, anti-angiogenesis, and inhibition of Kirsten rat sarcoma (KRas) protein.[3][4] |

| Infectious Diseases | Antibacterial (targeting DNA gyrase and MurE synthetase), antifungal, antiviral (including anti-HIV activity).[5] |

| Neuropharmacology | Neuroprotective (via free radical scavenging and inhibition of glutamate-induced excitotoxicity), potential anticonvulsant effects, and interaction with dopamine and NMDA receptors.[6][7] |

| Cardiovascular | Antihypertensive, acting as intermediates for angiotensin-converting enzyme (ACE) inhibitors.[1] |

| Inflammatory Disorders | Anti-inflammatory properties.[2] |

The synthesis of the THIQ core is well-established, with the Pictet-Spengler and Bischler-Napieralski reactions being the most prominent methods.[2] These synthetic routes offer the flexibility to introduce a wide range of substituents at various positions, allowing for the fine-tuning of pharmacological activity.

The Pyridin-4-yl Substituent: A Vector Towards Novel Therapeutic Targets

The introduction of a pyridin-4-yl group at the 1-position of the THIQ scaffold is anticipated to significantly modulate its biological profile. The pyridine ring, a bioisostere of a phenyl ring, introduces a nitrogen atom that can act as a hydrogen bond acceptor and alter the compound's polarity and basicity. This modification can influence its pharmacokinetic properties, including blood-brain barrier permeability, and its affinity for specific biological targets.

Given the prevalence of the pyridine motif in centrally active drugs, its incorporation into the THIQ framework strongly suggests a potential for enhanced or novel neuropharmacological activities.[8]

Potential Therapeutic Targets of 1-(Pyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline